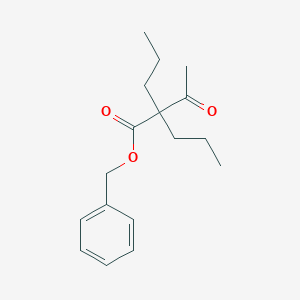
Benzyl 2-acetyl-2-propylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-acetyl-2-propylpentanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound is characterized by its unique structure, which includes a benzyl group attached to a 2-acetyl-2-propylpentanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-acetyl-2-propylpentanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of 2-acetyl-2-propylpentanoic acid with benzyl alcohol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification reaction while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-acetyl-2-propylpentanoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-acetyl-2-propylpentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl 2-acetyl-2-propylpentanoate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzyl acetate: Known for its pleasant pear-like odor and used in fragrances and flavorings.
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Methyl butanoate: Known for its fruity aroma and used in flavorings.
Uniqueness: Benzyl 2-acetyl-2-propylpentanoate is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a benzyl group with a 2-acetyl-2-propylpentanoate moiety makes it particularly valuable in specialized applications where both aromatic and aliphatic characteristics are desired .
Properties
CAS No. |
675118-95-3 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
benzyl 2-acetyl-2-propylpentanoate |
InChI |
InChI=1S/C17H24O3/c1-4-11-17(12-5-2,14(3)18)16(19)20-13-15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3 |
InChI Key |
IVQSKYASPJVVTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


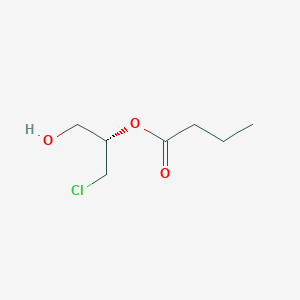
![2-[(2-(Prop-2-yl)phenoxy)]pyridine](/img/structure/B12524549.png)
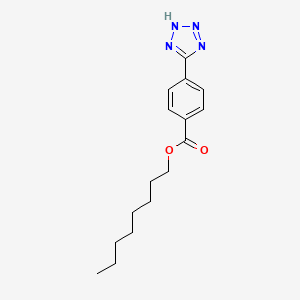
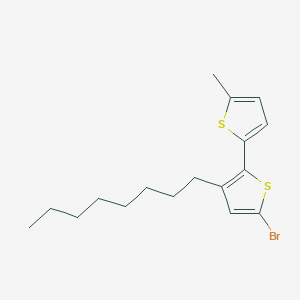
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)


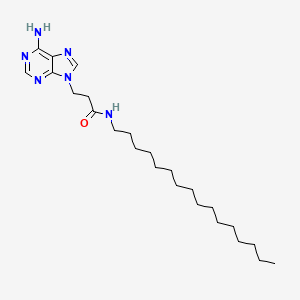

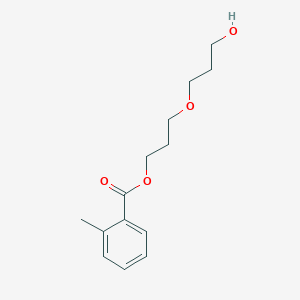
![3-[6-(2,3-Dihydroxypropoxy)hexoxy]propane-1,2-diol;phosphoric acid](/img/structure/B12524606.png)
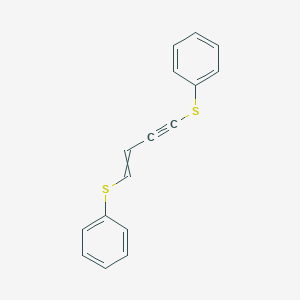
![6-[(2-Heptylundecyl)oxy]-6-oxohexanoate](/img/structure/B12524614.png)
![2-[3-(5-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524618.png)
